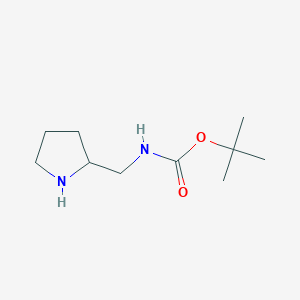

2-Boc-aminomethyl-pyrrolidine

Beschreibung

The Significance of Nitrogen Heterocycles in Contemporary Organic Synthesis and Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of modern organic chemistry, representing a significant portion of all known organic compounds. Their structural and functional diversity makes them indispensable in a multitude of scientific and industrial fields, including pharmaceuticals, agrochemicals, and polymers. msesupplies.com In medicinal chemistry, nitrogen heterocycles are particularly prominent, with analyses of FDA-approved drugs revealing that approximately 59-60% of unique small-molecule drugs contain a nitrogen-based heterocyclic scaffold. nih.gov This prevalence is attributed to their ability to mimic natural products and endogenous metabolites, their stability in physiological conditions, and the capacity of the nitrogen atoms to form crucial hydrogen bonds with biological targets like DNA. nih.govnih.gov

These versatile structures are not only integral to biologically active molecules but also serve as foundational building blocks in organic synthesis. They are key components in the development of advanced fungicides, herbicides, and insecticides, with over 70% of modern agrochemicals featuring heterocyclic structures. msesupplies.com The unique properties of nitrogen heterocycles also lend themselves to material science, where they are used in the creation of polymers, dyes, and sensors. msesupplies.com The continuous research into the synthesis of novel nitrogen heterocycles underscores their vital role in driving innovation across the chemical sciences. nih.gov

The Pyrrolidine (B122466) Ring System: A Privileged Scaffold in Chemical Research

Among the vast array of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated heterocycle, holds a special status as a "privileged scaffold." This term reflects its frequent appearance in a wide range of pharmacologically important agents and natural alkaloids. nih.govfrontiersin.org The significance of the pyrrolidine nucleus in drug design is highlighted by its ranking as the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The utility of the pyrrolidine scaffold stems from several key features. Unlike flat, two-dimensional aromatic rings, the saturated, non-planar nature of the pyrrolidine ring provides superior three-dimensional (3D) coverage, allowing for a more effective exploration of pharmacophore space. nih.govnih.govresearchgate.net This structural complexity, enhanced by the presence of sp³-hybridized carbon atoms and up to four stereogenic centers, is crucial for achieving high-affinity and selective interactions with biological targets. nih.gov The conformational flexibility of the ring, which can be controlled by the strategic placement of substituents, further enhances its versatility. nih.gov Consequently, pyrrolidine derivatives have been successfully developed into a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant drugs. frontiersin.org

Overview of 2-Boc-aminomethyl-pyrrolidine as a Key Intermediate and Research Subject

This compound is a key derivative of the pyrrolidine scaffold that serves as a versatile building block in synthetic organic chemistry and pharmaceutical research. fishersci.comchemimpex.com This compound features the core pyrrolidine ring substituted at the 2-position with an aminomethyl group. The primary amine of this group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This Boc protection is crucial as it enhances the compound's stability and allows for selective chemical reactions at other positions of the molecule. chemimpex.comchemimpex.com

As a chiral building block, particularly in its enantiomerically pure forms like (S)-2-(Aminomethyl)-1-Boc-pyrrolidine, it is highly valued for the asymmetric synthesis of complex molecules. fishersci.comchemimpex.com It acts as a crucial intermediate in the preparation of a variety of biologically active compounds and active pharmaceutical ingredients (APIs). chemimpex.comchemheterocycles.com Researchers utilize this compound to introduce the chiral aminomethyl-pyrrolidine moiety into larger structures, facilitating the development of new drug candidates. chemimpex.comsigmaaldrich.com Beyond its role in drug discovery, it is also employed in the synthesis of peptide-based compounds and as a precursor for chiral organocatalysts. chemimpex.comsigmaaldrich.comunibo.it

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ chemimpex.comsigmaaldrich.comfluorochem.co.uk |

| Molecular Weight | 200.28 g/mol chemimpex.comsigmaaldrich.com |

| CAS Number | 119020-01-8 ((S)-enantiomer) chemimpex.comsigmaaldrich.com |

| 177911-87-4 (racemate) fluorochem.co.uk | |

| 149649-58-1 (unspecified stereochemistry) chemimpex.comalfa-chemistry.com | |

| Appearance | Clear colorless liquid or off-yellow oil chemimpex.comchemimpex.com |

| Boiling Point | 111 - 113 °C / 1 mmHg chemimpex.com |

| Density | ~1.014 g/cm³ fluorochem.co.uk |

Table 2: Selected Research Applications of this compound

| Application Area | Description |

| Organocatalysis | Used as a building block for pyrrolidine-based Merrifield resin, which acts as a chiral organocatalyst for asymmetric Michael addition reactions. sigmaaldrich.com |

| Pharmaceutical Synthesis | Serves as a key intermediate in the synthesis of Imidazo[1,2-b]pyridazine derivatives, which are being investigated as potent IKKβ inhibitors. sigmaaldrich.com |

| Medicinal Chemistry | Employed in the synthesis of carborane derivatives as potential D₂ receptor antagonists. sigmaaldrich.com |

| Peptide Synthesis | Utilized in the synthesis of peptides and other bioactive compounds, facilitating the creation of complex molecular structures. chemimpex.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJPFGHHTJLWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618632 | |

| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149649-58-1 | |

| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Boc Aminomethyl Pyrrolidine and Its Enantiomers

Foundational Synthetic Routes to N-Boc-Pyrrolidine Derivatives

The synthesis of N-Boc-pyrrolidine derivatives serves as the initial step in the preparation of more complex structures, including the target compound, 2-Boc-aminomethyl-pyrrolidine. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a crucial transformation that modulates the reactivity of the pyrrolidine (B122466) nitrogen and facilitates subsequent functionalization.

Boc Protection Strategies for Pyrrolidine Nitrogen

The most prevalent method for the N-Boc protection of pyrrolidine and its derivatives involves the use of di-tert-butyl dicarbonate (Boc₂O). This reagent readily reacts with the secondary amine of the pyrrolidine ring under basic conditions to form the corresponding N-Boc-pyrrolidine. The reaction is generally high-yielding and can be performed under relatively mild conditions.

The choice of base and solvent can be adapted to the specific substrate and desired reaction conditions. Common bases include sodium bicarbonate, triethylamine (Et₃N), and 4-dimethylaminopyridine (DMAP). The reaction can be carried out in a variety of solvents, such as water, tetrahydrofuran (B95107) (THF), acetonitrile, or biphasic systems like chloroform and water fishersci.co.uk.

Optimization of Reaction Conditions for Pyrrolidine N-Boc Protection

The optimization of reaction conditions for the N-Boc protection of pyrrolidine is crucial for achieving high yields and purity. The reaction is typically conducted at room temperature or with gentle heating (around 40°C) fishersci.co.uk. The stoichiometry of the reagents also plays a significant role; typically, a slight excess of Boc₂O and the base are used to ensure complete conversion of the starting amine.

For example, a general procedure involves dissolving the amine in a suitable solvent, followed by the addition of 2-3 equivalents of Boc₂O and 1-1.5 equivalents of a base. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC), and upon completion, the product is typically isolated by aqueous workup and extraction fishersci.co.uk. In a specific example, the Boc protection of 1,2,3,6-tetrahydropyridine was achieved in 89% yield by reacting it with Boc₂O in THF at 0°C to room temperature overnight beilstein-journals.org.

| Amine Substrate | Reagents and Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1,2,3,6-Tetrahydropyridine | Boc₂O (1.0 equiv), stirred overnight at room temperature | THF | 89% | beilstein-journals.org |

| 3-Azabicyclo[3.3.0]octane | Boc₂O | Not specified | 93% | beilstein-journals.org |

| Primary Amines (general) | Boc₂O (1.2 equiv), STAB (2.5 equiv), NEt₃ (2.5 equiv), 5 h at room temperature | CH₂Cl₂ | 78-95% | nih.gov |

Stereoselective Introduction of the 2-Aminomethyl Moiety

The synthesis of enantiomerically pure (S)- and (R)-2-Boc-aminomethyl-pyrrolidine is of paramount importance for their application as chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Various stereoselective strategies have been developed to introduce the aminomethyl group at the C2 position of the pyrrolidine ring with high enantiomeric excess.

Enantioselective Synthesis Protocols for (S)- and (R)-2-Boc-aminomethyl-pyrrolidine

A common and efficient route to enantiopure 2-aminomethyl-pyrrolidines starts from the readily available chiral pool amino acid, L-proline or D-proline. For instance, (S)-prolinol, obtained by the reduction of L-proline, can be converted to (S)-N-Boc-2-cyanopyrrolidine. Subsequent reduction of the nitrile functionality, for example with Raney Ni/H₂, affords the desired (S)-2-Boc-aminomethyl-pyrrolidine nih.gov.

Another powerful method involves the use of transaminases in a biocatalytic approach. Chiral 2-substituted pyrrolidines can be synthesized from commercially available ω-chloroketones using transaminases, achieving high enantiomeric excesses (>95%) for both enantiomers by selecting the appropriate enzyme acs.orgnih.gov. This method offers a green and efficient alternative to traditional chemical synthesis.

Furthermore, asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, such as a sparteine-s-butyllithium complex, followed by reaction with an electrophile, can lead to the enantioselective synthesis of 2-substituted N-Boc-pyrrolidines acs.org. While not directly yielding the aminomethyl group, this method provides a versatile entry to chiral 2-functionalized pyrrolidines that can be further elaborated.

A practical synthesis of 2-aminomethyl-3,4-dihydroxypyrrolidines has been reported via the stereocontrolled addition of trimethylsilyl cyanide (TMSCN) to chiral 3,4-dihydro-2H-pyrroline N-oxides. The resulting trans-hydroxyaminonitriles are direct precursors to the 2-aminomethyl pyrrolidines researchgate.net.

| Enantiomer | Starting Material | Key Synthetic Step(s) | Key Features | Reference |

|---|---|---|---|---|

| (S) | L-proline | Reduction to (S)-prolinol, conversion to nitrile, and subsequent reduction. | Utilizes a readily available chiral starting material. | nih.gov |

| (R) or (S) | ω-chloroketones | Transaminase-catalyzed asymmetric amination and subsequent cyclization. | Biocatalytic route with high enantioselectivity for both enantiomers. | acs.orgnih.gov |

| (S) or (R) | N-Boc-pyrrolidine | Asymmetric deprotonation with a chiral base followed by electrophilic trapping. | Versatile method for introducing various substituents at the 2-position. | acs.org |

| (S) or (R) | Chiral 3,4-dihydro-2H-pyrroline N-oxides | Stereocontrolled addition of TMSCN. | Diastereoselective synthesis of functionalized pyrrolidines. | researchgate.net |

Control of Stereochemistry in Pyrrolidine Ring Functionalization

Controlling the stereochemistry during the functionalization of the pyrrolidine ring is a central challenge in the synthesis of substituted pyrrolidines. Several strategies are employed to achieve high levels of stereocontrol.

One approach is to start with a pre-existing chiral pyrrolidine derivative, such as proline or 4-hydroxyproline, and perform functionalization reactions that proceed with high diastereoselectivity mdpi.comresearchgate.net. The inherent chirality of the starting material directs the stereochemical outcome of the subsequent transformations.

Another powerful technique is the use of multicomponent reactions. For example, a diastereoselective synthesis of highly substituted pyrrolidines has been developed through an asymmetric multi-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent, constructing up to three stereogenic centers in a single step nih.gov.

Intramolecular reactions of acyclic precursors can also be a source of stereocontrol. For instance, the copper(II)-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity, predominantly forming the cis isomer nih.gov. The stereochemical outcome is rationalized by a proposed mechanism involving a chair-like transition state.

Advanced Synthetic Transformations Involving the Pyrrolidine Scaffold

This compound and its enantiomers are versatile building blocks for the synthesis of more complex and biologically active molecules. The primary amine of the aminomethyl group can serve as a nucleophile or be further functionalized, while the Boc-protected nitrogen allows for selective reactions at other positions of the molecule.

For example, (S)-2-(Aminomethyl)-1-Boc-pyrrolidine is a key intermediate in the synthesis of imidazo[1,2-b]pyridazine derivatives, which have been identified as potent IKKβ inhibitors. It has also been utilized in the preparation of dicarba-closo-dodecaborane derivatives as potential D₂ receptor antagonists sigmaaldrich.com.

Furthermore, this chiral building block can be anchored to a solid support, such as a Merrifield resin, to create chiral organocatalysts. These supported catalysts have been successfully employed in asymmetric Michael addition reactions of ketones to nitrostyrenes, demonstrating the utility of the 2-aminomethyl-pyrrolidine scaffold in catalysis sigmaaldrich.com.

The development of synthetic routes to functionalized pyrrolidines continues to be an active area of research, driven by the importance of this heterocyclic motif in various fields of chemistry and biology.

Transition Metal-Catalyzed Syntheses of Pyrrolidine Derivatives

Transition metal catalysis offers powerful tools for the construction of the pyrrolidine ring through various strategies, including C-H amination and hydroamination. These methods provide efficient routes to substituted pyrrolidines, often with high levels of stereocontrol.

One prominent strategy involves the intramolecular amination of unactivated C(sp³)–H bonds. Copper-catalyzed systems have been developed for the synthesis of pyrrolidines from N-haloamides. nih.gov For instance, the cyclization of a suitably protected N-halo-pentylamine derivative can proceed via a copper(I)/copper(II) catalytic cycle to furnish the pyrrolidine ring. While direct synthesis of this compound via this method from a linear precursor is conceivable, the regioselectivity of C-H amination would be a critical factor to control.

Table 1: Representative Copper-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis This table is a representative example based on known copper-catalyzed C-H amination reactions and does not represent a specific synthesis of this compound.

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Fluoro-N-(pent-4-en-1-yl)-p-toluenesulfonamide | [TpiPr2Cu(NCMe)] (5) | Benzene | 80 | 85 |

| 2 | N-Chloro-4-penten-1-amine | CuI (10) | Dioxane | 100 | 78 |

Rhodium-catalyzed intramolecular hydroamination of unactivated alkenes is another effective method for constructing the pyrrolidine skeleton. acs.org Chiral rhodium complexes can facilitate the enantioselective cyclization of aminoalkenes to yield optically active pyrrolidine derivatives. The synthesis of an enantiomerically enriched precursor to 2-aminomethyl-pyrrolidine could be envisioned through this approach, followed by Boc protection.

Table 2: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination This table is a representative example based on known rhodium-catalyzed hydroamination reactions and does not represent a specific synthesis of this compound.

| Entry | Substrate | Catalyst | Ligand | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Pent-4-en-1-amine | [Rh(cod)2]BF4 | (R)-Cy-MOP | Toluene | 85 | 91 |

| 2 | N-Benzylpent-4-en-1-amine | [Rh(cod)2]BF4 | (S)-DTBM-SEGPHOS | Dioxane | 92 | 88 |

Palladium-catalyzed reactions, such as the intramolecular aminoarylation of alkenes, also provide access to functionalized pyrrolidines. acs.org While this specific reaction introduces an aryl group, modifications of the Heck-type cyclizations can be utilized for the formation of the pyrrolidine ring from acyclic precursors.

Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring via intramolecular cyclization of acyclic precursors is a fundamental and widely employed strategy. mdpi.com These reactions can be promoted by various reagents and conditions, often leading to high yields and good stereocontrol.

A common approach involves the nucleophilic substitution of a leaving group by an amine. For example, a linear precursor containing an amine and a halide can undergo intramolecular cyclization to form the pyrrolidine ring. The synthesis of a Boc-protected aminomethylpyrrolidine could start from a suitably substituted dihaloalkane, where one halide is displaced by a protected amine and the other by a protected aminomethyl group, followed by a final cyclization step.

Another powerful method is the reductive amination of a keto-amine precursor. An acyclic aminoketone can undergo intramolecular cyclization and subsequent reduction to form the pyrrolidine ring. This strategy allows for the introduction of substituents on the pyrrolidine ring depending on the structure of the starting ketone.

Furthermore, the intramolecular aminooxygenation of alkenes, promoted by copper salts, offers a diastereoselective route to substituted pyrrolidines. nih.gov For instance, α-substituted 4-pentenyl sulfonamides have been shown to cyclize to form 2,5-cis-pyrrolidines with high diastereoselectivity. This method could be adapted to synthesize precursors for this compound.

Table 3: Diastereoselective Intramolecular Aminooxygenation of Alkenes This table is a representative example based on known copper-promoted aminooxygenation reactions and does not represent a specific synthesis of this compound.

| Entry | Substrate | Promoter | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|---|

| 1 | N-(1-phenylpent-4-en-1-yl)-p-toluenesulfonamide | Cu(OAc)2 | MeOH | 65 | 92 | >20:1 |

| 2 | N-(1-methylpent-4-en-1-yl)-p-toluenesulfonamide | Cu(OTf)2 | MeCN | 25 | 85 | >20:1 |

Photoredox Catalysis in Pyrrolidine Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. In the context of pyrrolidine chemistry, photoredox catalysis can be employed for both the construction of the pyrrolidine ring and the functionalization of pre-existing pyrrolidine derivatives.

One approach to pyrrolidine synthesis involves the [3+2] cycloaddition of cyclopropyl ketones with imines, facilitated by a photoredox catalyst. semanticscholar.org This method allows for the assembly of structurally diverse pyrrolidine rings. While this would be a more complex route to the target molecule, it highlights the capability of photoredox catalysis in forming the core structure.

More directly applicable to the synthesis of this compound is the late-stage functionalization of the pyrrolidine ring. Photoredox-catalyzed C(sp³)–H functionalization allows for the direct introduction of substituents onto the pyrrolidine scaffold. For instance, a C(sp³)–C(sp³) cross-coupling reaction could be used to introduce a protected aminomethyl group at the 2-position of an N-Boc-pyrrolidine derivative. charnwooddiscovery.com This approach is particularly attractive as it can utilize readily available starting materials.

Table 4: Photoredox-Catalyzed C(sp³)–C(sp³) Cross-Coupling for Pyrrolidine Functionalization This table is a representative example based on known photoredox-catalyzed cross-coupling reactions and does not represent a specific synthesis of this compound.

| Entry | Pyrrolidine Substrate | Coupling Partner | Photocatalyst | Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-Boc-pyrrolidine | Boc-NH-CH2-Br | Ir(ppy)3 | NiBr2·glyme | DMF | 65 |

| 2 | N-Boc-2-methylpyrrolidine | Ethyl bromoacetate | Ru(bpy)3Cl2 | La(OTf)3 | MeCN | 72 |

The combination of photoredox catalysis with enzymatic catalysis has also been explored for the synthesis of chiral pyrrolidines. nih.gov For example, a photochemical oxyfunctionalization of pyrrolidine can generate a ketone intermediate, which is then stereoselectively converted to a chiral amine or alcohol by an enzyme. This chemoenzymatic approach provides a pathway to enantiomerically pure functionalized pyrrolidines.

Applications in Modern Organic Synthesis and Catalysis

2-Boc-aminomethyl-pyrrolidine as a Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it an invaluable starting material for the synthesis of a wide array of complex organic molecules. Its utility as a chiral building block stems from its ability to be incorporated into larger structures, thereby imparting stereochemical information and providing a scaffold for further functionalization. thermofisher.commedchemexpress.comglpbio.comcookechem.comthermofisher.com

Intermediate in the Synthesis of Chiral Amines and Heterocyclic Structures

This compound serves as a key intermediate in the synthesis of a diverse range of chiral amines and more complex heterocyclic systems. thermofisher.commedchemexpress.comglpbio.comcookechem.comthermofisher.com The primary amine, once deprotected, can undergo a variety of transformations, including alkylation, acylation, and reductive amination, to yield a wide array of chiral secondary and tertiary amines. researchgate.net These chiral amines are themselves valuable building blocks in medicinal chemistry and materials science.

Furthermore, the pyrrolidine (B122466) scaffold can be elaborated upon to construct other heterocyclic structures. For instance, ring-closing metathesis or intramolecular cyclization reactions involving substituents appended to the pyrrolidine ring can lead to the formation of bicyclic and polycyclic systems with defined stereochemistry. The synthesis of various pyrrolidine-based organocatalysts often begins with commercially available (S)-2-(aminomethyl)-1-N-Boc-pyrrolidine. mdpi.comnih.govresearchgate.net

Utilization as a Chiral Auxiliary in Asymmetric Transformations

Beyond its role as a structural component, this compound and its derivatives are widely employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. chemimpex.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to occur with a specific stereochemistry.

Induction of Diastereoselectivity in Carbon-Carbon Bond Forming Reactions

Derivatives of this compound have proven to be effective in inducing diastereoselectivity in a variety of carbon-carbon bond-forming reactions. For example, when attached to a prochiral enolate or enamine, the chiral pyrrolidine auxiliary can effectively shield one face of the reactive intermediate, forcing an incoming electrophile to attack from the less sterically hindered face. This strategy has been successfully applied in aldol (B89426) reactions, Michael additions, and alkylations, leading to the formation of new stereocenters with high levels of diastereomeric excess. The development of novel pyrrolidine-based chiral auxiliaries continues to be an active area of research, aiming for high stereoselectivity in various chemical transformations.

Mechanisms of Stereochemical Control by this compound Derived Auxiliaries

The mechanism of stereochemical control exerted by auxiliaries derived from this compound is rooted in the principles of steric and electronic differentiation. The rigid, puckered conformation of the pyrrolidine ring, in conjunction with the steric bulk of the Boc group and other substituents, creates a well-defined chiral environment around the reactive center.

In many cases, the formation of a transient six-membered, chair-like transition state is invoked to explain the observed stereoselectivity. In this model, the substituents on the chiral auxiliary adopt pseudo-equatorial positions to minimize steric strain, thereby dictating the trajectory of the approaching reagent. The specific nature of the auxiliary, the substrate, and the reaction conditions all play a crucial role in determining the precise geometry of the transition state and, consequently, the stereochemical outcome of the reaction.

Derivatization and Functionalization for Diverse Synthetic Objectives

The synthetic versatility of this compound is greatly expanded through its derivatization and functionalization. The primary amine and the pyrrolidine nitrogen can be selectively modified to introduce a wide range of functional groups, tailoring the properties of the molecule for specific applications.

For instance, the primary amine can be converted into amides, sulfonamides, or carbamates, which can act as hydrogen bond donors or acceptors, influencing the binding of the molecule to biological targets. The pyrrolidine nitrogen, after Boc deprotection, can be alkylated or acylated to introduce further diversity. The aminomethyl group at the 3-position of the pyrrolidine ring enhances its reactivity and potential for further functionalization. cymitquimica.com A series of 3-(aminomethyl)pyrrolidine (B1599286) functionalized PEGMA resin catalysts with varying amine loadings have been synthesized. mdpi.com

These modifications are instrumental in the development of new catalysts, ligands for asymmetric metal catalysis, and probes for chemical biology. The ability to fine-tune the steric and electronic properties of the 2-aminomethyl-pyrrolidine scaffold through derivatization underscores its importance as a privileged structure in modern organic synthesis.

Aminomethyl Group Reactivity: Substitution and Amide Bond Formation

The aminomethyl group of this compound is a key functional handle that enables a variety of chemical transformations. Once the Boc protecting group is removed, typically under acidic conditions, the revealed primary amine can participate in nucleophilic substitution and amide bond formation reactions.

Substitution Reactions: The primary amine of deprotected 2-aminomethyl-pyrrolidine readily undergoes nucleophilic substitution reactions with various electrophiles. Common reagents for these transformations include alkyl halides and acyl chlorides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The products are substituted pyrrolidines, which are valuable intermediates in the synthesis of more complex molecules.

Amide Bond Formation: The formation of amide bonds is a cornerstone of peptide synthesis and the creation of many biologically active molecules. The primary amine of 2-aminomethyl-pyrrolidine is an excellent nucleophile for coupling with carboxylic acids to form amides. This reaction is often facilitated by coupling agents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP). The resulting amide-containing pyrrolidine derivatives have found applications in the development of peptidomimetics and other therapeutic agents. For instance, research has shown that N-Boc-protected amines can be directly converted into amides through rhodium-catalyzed coupling with arylboroxines, tolerating various functional groups. organic-chemistry.org

| Reaction Type | Reagents | Solvents | Products |

| Substitution | Alkyl halides, Acyl chlorides | DMF, THF | Substituted pyrrolidines |

| Amide Bond Formation | Carboxylic acids, Coupling agents (DCC, EDC, BOP) | DMF, DCM | Pyrrolidine-containing amides |

Regioselective Functionalization of the Pyrrolidine Ring System

The ability to selectively functionalize the pyrrolidine ring at specific positions is crucial for creating diverse and complex molecular architectures. While the aminomethyl group at the 2-position provides one point of attachment, various strategies exist to introduce substituents at other positions of the pyrrolidine ring.

Recent advancements have demonstrated the regioselective C-H arylation of N-Boc pyrrolidine at the α-amino C-C bond. nih.gov This transformation, often catalyzed by transition metals like palladium or nickel, allows for the direct introduction of aryl groups at the 2-position. nih.gov Furthermore, methods for the regioselective functionalization at other positions, such as the C4 position, have been developed, often employing directing groups to guide the reaction to the desired site. acs.org For example, a palladium-catalyzed C(sp3)–H arylation of pyrrolidines at the unactivated C4 position has been reported. acs.org

These regioselective functionalization reactions provide access to a wide array of substituted pyrrolidine derivatives that would be challenging to synthesize through other means. The choice of catalyst, directing group, and reaction conditions can be tuned to achieve the desired regioselectivity.

Synthesis of Pyrrolidine-Derived Sulfonamides and Benzamides

Pyrrolidine-derived sulfonamides and benzamides are important classes of compounds with a broad range of biological activities, making them attractive targets in drug discovery. This compound serves as a key starting material for the synthesis of these derivatives.

Sulfonamides: The synthesis of pyrrolidine-derived sulfonamides typically involves the reaction of deprotected 2-aminomethyl-pyrrolidine with a sulfonyl chloride in the presence of a base. This reaction forms a stable sulfonamide linkage. For instance, (S)-2-(aminomethyl)-1-N-Boc-pyrrolidine has been used in the synthesis of pyrrolidine-based chiral pyridinium (B92312) ionic liquids. researchgate.net Research has also explored the synthesis of trifluoromethanesulfonamide-substituted pyrrolidines. researchgate.net

Benzamides: Similarly, the reaction of 2-aminomethyl-pyrrolidine with a benzoyl chloride or a benzoic acid activated with a coupling agent yields the corresponding benzamide (B126). These reactions are generally high-yielding and tolerant of a variety of functional groups on the benzoyl moiety. The resulting pyrrolidine-containing benzamides have been investigated for their potential as therapeutic agents. For example, the synthesis of N-(pyridin-2-yl)-benzamides has been achieved through the reaction of aminopyridine with trans-beta-nitrostyrene (B46478) using a bimetallic metal-organic framework catalyst. mdpi.com

The versatility of this compound as a building block allows for the creation of large libraries of sulfonamide and benzamide derivatives for screening in drug discovery programs.

| Compound Class | Key Starting Materials | Key Reaction |

| Pyrrolidine-derived Sulfonamides | 2-Aminomethyl-pyrrolidine, Sulfonyl chlorides | Sulfonamide bond formation |

| Pyrrolidine-derived Benzamides | 2-Aminomethyl-pyrrolidine, Benzoyl chlorides/Benzoic acids | Amide bond formation |

Contributions to Asymmetric Organocatalysis

Design and Synthesis of 2-Boc-aminomethyl-pyrrolidine Based Organocatalysts

The rational design of organocatalysts often involves the integration of a chiral backbone, such as the pyrrolidine (B122466) unit from this compound, with other functional groups that can activate substrates through non-covalent interactions or participate directly in the catalytic cycle. Commercially available (S)-2-Boc-aminomethyl-pyrrolidine is a common precursor for these catalysts, enabling the creation of complex structures through relatively straightforward synthetic routes.

While proline and its direct amide derivatives (prolinamides) are a cornerstone of organocatalysis, modifications at the C2 position of the pyrrolidine ring have led to catalysts with enhanced properties. Researchers have synthesized D-prolinamides from the corresponding 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines, which can be accessed from precursors like 2-aminomethyl-pyrrolidine. unibo.it These catalysts are designed to leverage the hydrogen-bond donating capabilities of the sulfonamide group to enhance stereocontrol in reactions such as the Michael addition of aldehydes to β-nitroalkenes. unibo.it The modular nature of prolinamide synthesis allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific transformations.

To address the critical issue of catalyst recyclability and reuse, organocatalysts have been immobilized on various supports, including ionic liquids (ILs). A notable strategy involves the synthesis of ionic liquid-supported (ILS) (S)-pyrrolidine sulfonamide organocatalysts, which commences from the commercially available (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine. unibo.itmdpi.com The synthesis is efficient, often involving a short, three-step sequence. unibo.it For instance, Headley, Ni, and coworkers prepared such catalysts by first reacting (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine with a chlorosulfonyl chloride derivative, followed by quaternization of an imidazole (B134444) moiety to form the ionic liquid tag, and finally, deprotection of the Boc group to liberate the secondary amine of the pyrrolidine ring. unibo.itingentaconnect.comacs.orgnih.gov These ILS catalysts are designed to be easily recoverable and have been shown to be reusable for multiple cycles without a significant drop in catalytic activity or stereoselectivity. ingentaconnect.comacs.org

Bifunctional organocatalysts, which possess two distinct catalytic moieties capable of activating different reaction partners simultaneously, represent a powerful approach in asymmetric synthesis. The 2-aminomethyl-pyrrolidine framework is an ideal scaffold for creating such systems. For example, bifunctional thiourea-amine catalysts have been synthesized from (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. scispace.comnih.gov The synthesis typically involves the reaction of the primary amine of the deprotected pyrrolidine derivative with an isothiocyanate, such as 3,5-bis(trifluoromethyl)phenyl isocyanate. scispace.com In these catalysts, the pyrrolidine nitrogen acts as a nucleophile to form an enamine intermediate with a carbonyl compound, while the thiourea (B124793) moiety activates the electrophile (e.g., a nitroolefin) through hydrogen bonding. acs.orgnih.gov This dual activation within a single molecule leads to highly organized transition states and, consequently, high levels of stereocontrol.

Squaramides, like ureas and thioureas, are excellent hydrogen-bond donors and have been incorporated into bifunctional catalysts. The rigid structure of the squaramide linker helps to create a well-defined chiral pocket around the active site. Novel bifunctional squaramide-amine catalysts have been synthesized by incorporating the privileged pyrrolidine framework. umich.edu The synthesis involves a stepwise reaction, starting with the addition of (S)-2-amino-1-N-Boc-pyrrolidine to diethyl squarate. umich.edu This is followed by the introduction of a second chiral amine, often a cinchona alkaloid derivative, to the other side of the squaramide core. umich.eduorganic-chemistry.orgnih.gov The final step is the removal of the Boc protecting group to yield the active catalyst. umich.edu This modular synthesis allows for the combination of two different chiral units, and the synergistic effect of the pyrrolidine enamine-forming site and the hydrogen-bonding squaramide moiety has proven highly effective for promoting enantioselective reactions. umich.edu

Enantioselective Reactions Catalyzed by this compound Derivatives

Organocatalysts derived from this compound have demonstrated remarkable efficacy in a variety of enantioselective transformations, most notably in carbon-carbon bond-forming reactions.

The asymmetric Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. Catalysts derived from 2-aminomethyl-pyrrolidine have been extensively and successfully applied in this area.

The ionic liquid-supported (ILS) (S)-pyrrolidine sulfonamide organocatalysts are highly effective for the Michael addition of both aldehydes and ketones to nitroolefins. acs.org These reactions typically proceed with high yields and excellent stereoselectivities. acs.org The catalyst's design allows for easy recovery and reuse, making the process more sustainable. For the addition of aldehydes to various nitroolefins, the ILS catalyst has been shown to provide the corresponding products with high diastereoselectivity and good to moderate enantioselectivity. ingentaconnect.com

| Entry | Nitrostyrene Substituent (Ar) | Yield (%) | syn/anti Ratio | ee (%) [syn] |

|---|---|---|---|---|

| 1 | C6H5 | 98 | 95/5 | 75 |

| 2 | 4-Me-C6H4 | 95 | 96/4 | 79 |

| 3 | 4-MeO-C6H4 | 91 | 97/3 | 83 |

| 4 | 4-Cl-C6H4 | 96 | 95/5 | 70 |

| 5 | 2-Cl-C6H4 | 85 | 92/8 | 65 |

Bifunctional thiourea-amine catalysts derived from 2-aminomethyl-pyrrolidine also excel in promoting the conjugate addition of ketones to nitroalkenes. rsc.org The combination of enamine catalysis from the pyrrolidine unit and hydrogen-bond activation from the thiourea group leads to high stereocontrol. For example, the addition of cyclohexanone (B45756) to β-nitrostyrene catalyzed by (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea can achieve excellent enantioselectivity and diastereoselectivity.

Similarly, the novel squaramide-amine bifunctional catalysts have been successfully applied to the asymmetric Michael addition of ketones to a broad range of nitroalkenes. These catalysts have demonstrated the ability to deliver products in high yields with outstanding levels of both diastereoselectivity and enantioselectivity. umich.edu

| Entry | Nitrostyrene Substituent (Ar) | Yield (%) | dr (anti/syn) | ee (%) [anti] |

|---|---|---|---|---|

| 1 | C6H5 | 90 | 97/3 | 98 |

| 2 | 4-Me-C6H4 | 85 | 98/2 | 97 |

| 3 | 4-MeO-C6H4 | 82 | 98/2 | 97 |

| 4 | 4-F-C6H4 | 92 | 97/3 | 98 |

| 5 | 4-Cl-C6H4 | 95 | 97/3 | 98 |

| 6 | 4-Br-C6H4 | 94 | 96/4 | 97 |

| 7 | 2-Cl-C6H4 | 81 | 96/4 | 96 |

Enantioselective Aldol (B89426) Reactions

Catalysts synthesized from this compound have been successfully employed in direct asymmetric aldol reactions. By modifying the aminomethyl group into various amides, sulfonamides, or other hydrogen-bond-donating moieties, researchers have created a library of catalysts capable of promoting the reaction between ketones and aldehydes with high enantioselectivity.

For instance, prolinamides derived from 2-aminomethyl-pyrrolidine have been shown to be effective. The amide proton on the side chain plays a crucial role in orienting the aldehyde electrophile through hydrogen bonding within the transition state. This interaction, coupled with the steric hindrance provided by the catalyst's structure, dictates the facial selectivity of the nucleophilic attack from the enamine intermediate. In 2014, phthalimido-prolinamide was developed to catalyze the direct aldol reaction of aromatic aldehydes with ketones under solvent-free conditions, where a small amount of water improved the reaction rate and enantioselectivity nih.gov. Similarly, prolinamides containing a camphor (B46023) moiety have been designed to synergistically activate both reacting partners through enamine formation and hydrogen bonding, with the rigid camphor structure acting as a key stereocontrolling element nih.gov.

The effectiveness of these catalysts is often dependent on the specific substrates and reaction conditions, including the solvent and the presence of additives. Below is a table summarizing representative results for aldol reactions catalyzed by derivatives of 2-aminomethyl-pyrrolidine.

| Catalyst Type | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) |

| Prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | up to 99 | - | up to 80 |

| Phthalimido-prolinamide | Acetone | Aromatic Aldehydes | High | - | Good |

| AZT-prolinamide | Various | Aromatic Aldehydes | Good | - | Good |

Data represents typical results found in the literature; specific values vary with conditions.

Asymmetric α-Amination Reactions

The direct asymmetric α-amination of carbonyl compounds is a powerful method for synthesizing chiral α-amino acids and their derivatives. Pyrrolidine-based organocatalysts, including those derived from 2-aminomethyl-pyrrolidine, are well-suited for this transformation. The catalytic cycle is analogous to the aldol reaction, involving the formation of an enamine intermediate which then attacks an electrophilic nitrogen source, typically a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or dibenzyl azodicarboxylate (DBAD).

The hydrogen-bonding group on the catalyst's side chain is critical for activating the azodicarboxylate electrophile and controlling the stereochemical outcome. Pyrrolidinyl-camphor-derived bifunctional organocatalysts have been reported to be highly efficient for the direct α-amination of aldehydes nih.gov. The strategic placement of functional groups allows for a well-organized transition state, leading to high enantiomeric excesses.

The performance of these catalysts in α-amination reactions is summarized in the table below.

| Catalyst Type | Carbonyl Compound | Aminating Agent | Yield (%) | ee (%) |

| Pyrrolidinyl-camphor | Aldehydes | DEAD | High | up to 99 |

| Pyrrolidinyl-tetrazole | α-branched aldehydes | DEAD | High | >95 |

| Aminal-pyrrolidine | Aldehydes & Ketones | DEAD | High | up to 98.5 |

Data represents typical results found in the literature; specific values vary with conditions.

Applications in Nitro-Mannich Reactions and Other Transformations

The utility of 2-aminomethyl-pyrrolidine-derived catalysts extends to other important reactions, such as the conjugate addition of aldehydes or ketones to nitroolefins (a Michael reaction) and the related Nitro-Mannich (or aza-Henry) reaction. In these reactions, the catalyst's secondary amine forms an enamine with the carbonyl compound, which then acts as a nucleophile. The side-chain hydrogen-bond donor activates the electrophilic nitroolefin or imine.

For example, D-prolinamides prepared from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been used in the Michael addition of aldehydes to β-nitroalkenes nih.gov. The trifluoromethanesulfonamide (B151150) (-NHTf) group serves as an effective hydrogen-bond donor. Similarly, bifunctional organocatalysts incorporating a thiourea moiety on the 2-aminomethyl-pyrrolidine backbone have shown high enantioselectivity in Michael reactions by stabilizing the nitroolefin through dual hydrogen-bond donation nih.gov. While direct examples for the Nitro-Mannich reaction using catalysts specifically derived from this compound are less common in broad reviews, the principles of bifunctional catalysis demonstrated in Michael additions are directly applicable nih.govresearchgate.net. The successful enantioselective synthesis of pyrrolidine derivatives through a one-pot nitro-Mannich/hydroamination cascade highlights the potential of combining organocatalysis with other catalytic methods acs.org.

Mechanistic Investigations of Pyrrolidine-Derived Organocatalysis

Understanding the mechanism by which these catalysts operate is essential for their rational design and optimization. Studies have focused on elucidating the catalytic cycle, identifying key intermediates and transition states, and correlating the catalyst's structure with its performance.

Elucidation of Catalytic Cycle and Rate-Determining Steps

The generally accepted mechanism for these reactions is the enamine catalytic cycle nih.govnih.gov. The cycle begins with the rapid and reversible reaction between the pyrrolidine catalyst and a carbonyl compound (ketone or aldehyde) to form an enamine intermediate, releasing a molecule of water researchgate.netresearchgate.net. This enamine is the key nucleophilic species. It then attacks the electrophile (e.g., an aldehyde in an aldol reaction, an azodicarboxylate in α-amination, or a nitroolefin in a Michael addition). This carbon-carbon or carbon-nitrogen bond-forming step is typically the stereochemistry-determining step mdpi.com.

Following the nucleophilic attack, the resulting iminium ion intermediate is hydrolyzed to release the product and regenerate the catalyst, thus closing the catalytic cycle researchgate.net.

Identification of Hydrogen Bonding Interactions and Transition State Structures

The high enantioselectivity achieved with these bifunctional catalysts is attributed to the formation of a highly organized, chair-like transition state, often referred to as a Zimmerman-Traxler-type model researchgate.net. In this model, the electrophile is activated and precisely oriented by hydrogen bonds from the catalyst's side chain (e.g., an amide N-H or thiourea N-H) nih.govmdpi.com.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in visualizing these transition states nih.govnih.gov. These studies confirm that a network of hydrogen bonds between the catalyst, the electrophile, and sometimes the enamine itself, creates a rigid chiral environment nih.gov. For example, in aldol reactions, the catalyst's side-chain amide can form a hydrogen bond with the aldehyde's carbonyl oxygen, forcing the aldehyde to approach the enamine from a specific face nih.govresearchgate.net. This intermolecular hydrogen bonding network is a key factor in achieving high stereocontrol nih.govresearchgate.net.

Correlation between Catalyst Structure and Enantioselectivity

The enantioselectivity of these organocatalysts is highly dependent on their three-dimensional structure. The substituent at the C2 position of the pyrrolidine ring, derived from the aminomethyl group, plays a pivotal role in creating the chiral pocket that directs the reaction.

Several key structural features influence enantioselectivity:

Steric Bulk: Increasing the steric bulk of the C2 side chain generally enhances enantioselectivity by more effectively shielding one face of the enamine intermediate mdpi.com.

Hydrogen-Bonding Ability: The strength and geometry of the hydrogen-bond donor group are critical. Thiourea and squaramide moieties, for example, can form two hydrogen bonds with the electrophile, leading to a more rigid transition state and often higher enantioselectivity compared to a single amide proton nih.gov.

Additional Stereocenters: Introducing additional stereogenic centers into the catalyst's side chain can either enhance or diminish the stereochemical induction, depending on whether they create a "matched" or "mismatched" diastereomeric interaction in the transition state nih.gov.

Conformational Rigidity: A more rigid catalyst backbone, such as one incorporating a camphor or bicyclic moiety, can restrict the number of possible transition states, leading to improved selectivity nih.gov.

By systematically modifying the catalyst structure—for instance, by changing the amide, sulfonamide, or thiourea group attached to the 2-aminomethyl scaffold—researchers can fine-tune the catalyst's activity and selectivity for a specific transformation, demonstrating a clear correlation between the catalyst's molecular architecture and its stereochemical output nih.govacs.org.

Applications in Medicinal Chemistry and Drug Discovery Research

2-Boc-aminomethyl-pyrrolidine as a Precursor to Bioactive Molecules

This compound serves as a critical starting material for the synthesis of diverse bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations at other positions of the molecule, while the chiral pyrrolidine (B122466) core provides a three-dimensional framework that is crucial for molecular recognition and interaction with biological targets. nih.govnih.gov The aminomethyl group offers a key point for further functionalization, enabling the construction of more complex molecular architectures. This versatility has established this compound as a staple in the synthesis of novel therapeutic agents. mdpi.comfrontiersin.org

Synthesis of Enzyme Inhibitors and Receptor Antagonists/Agonists

The aminomethyl-pyrrolidine core, readily accessible from this compound, is a prevalent feature in numerous enzyme inhibitors and receptor modulators. The pyrrolidine ring acts as a rigid scaffold that correctly orients functional groups for optimal binding to the active site of an enzyme or the binding pocket of a receptor. nih.gov

For instance, this structural motif is central to the development of potent enzyme inhibitors for various therapeutic areas. Pyrrolidine carboxamides have been successfully designed as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is a target for treating metabolic diseases. nih.gov Similarly, derivatives of this scaffold have yielded potent inhibitors against N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain pathways. nih.govrsc.org In the realm of receptor modulation, 1,3,4-trisubstituted pyrrolidines have been identified as a novel class of antagonists for the CCR5 receptor, a key target in HIV therapy. lookchem.com The synthesis of these molecules often involves the use of chiral pyrrolidine precursors to ensure the correct stereochemistry required for biological activity.

| Target | Compound Class | Key Structural Features | Biological Activity (IC₅₀/Ki) |

| 11β-HSD1 | Pyrrolidine Carboxamide | Adamantyl group coupled to a pyrrolidine carboxamide core | Potent inhibition (specific IC₅₀ values proprietary) |

| NAAA | Pyrrolidine Amide | Rigid 4-phenylcinnamoyl group attached to the pyrrolidine | Low micromolar inhibition |

| NAPE-PLD | Pyrimidine-4-Carboxamide | (S)-3-hydroxypyrrolidine substituent | Nanomolar inhibition |

| CCR5 Receptor | 1,3,4-Trisubstituted Pyrrolidine | 2-aryl, 4-(piperidin-1-yl)butanamine analogue constrained into a pyrrolidine scaffold | 68 nM (IC₅₀) |

Development of High-Potency Active Pharmaceutical Ingredients (HPAPIs)

High-potency active pharmaceutical ingredients (HPAPIs) are compounds that exert a biological effect at very low concentrations. The development of such molecules requires precise control over their three-dimensional structure to maximize binding affinity and selectivity for their biological target. The pyrrolidine scaffold is frequently incorporated into the design of HPAPIs, particularly in the field of oncology, due to its ability to impart conformational rigidity and introduce specific stereochemical features. frontiersin.org

While direct synthesis of a named HPAPI starting from this compound is often proprietary, its role as a building block for complex, potent molecules is well-established. For example, many antiviral drugs, including those targeting hepatitis C virus (HCV) NS5A, incorporate substituted pyrrolidine rings derived from precursors like proline or hydroxyproline. mdpi.com These complex structures, such as Daclatasvir and Grazoprevir, are considered highly potent and rely on the stereochemistry of the pyrrolidine core for their mechanism of action. mdpi.com The ability to generate specific stereoisomers using chiral precursors like this compound is fundamental to achieving the high potency required for these advanced therapeutics.

Pyrrolidine Scaffold in Chemical Biology and Pharmaceutical Development

The pyrrolidine ring is classified as a "privileged scaffold" in medicinal chemistry. nih.gov This distinction is due to its frequent appearance in a wide range of biologically active compounds, including numerous FDA-approved drugs. nih.govfrontiersin.org The non-planar, puckered nature of the saturated pyrrolidine ring provides access to three-dimensional chemical space, a desirable attribute for modern drug design that moves away from flat, aromatic structures. nih.govnih.gov This 3D geometry enhances binding to complex protein surfaces and can improve physicochemical properties such as solubility. frontiersin.org

Design and Synthesis of Peptidomimetics and Biologically Active Peptides

The constrained structure of the pyrrolidine ring makes it an excellent scaffold for the design of peptidomimetics—molecules that mimic the structure and function of peptides. By incorporating the pyrrolidine core, chemists can create stable analogues of peptide secondary structures, such as β-turns. This is advantageous because natural peptides are often susceptible to rapid degradation by proteases in the body.

The use of this compound and related proline derivatives in peptide synthesis is a cornerstone of this field. The rigid ring structure helps to lock the peptide backbone into a specific conformation, which can lead to increased receptor affinity and selectivity. This strategy has been employed to develop enzyme inhibitors and other therapeutic agents where a specific bioactive conformation is required for activity.

Exploration in Drug Delivery Systems for Targeted Therapies

The pyrrolidine motif is also integral to the development of advanced drug delivery systems. Polymers containing N-vinylpyrrolidone, a derivative of pyrrolidine, are widely used in pharmaceutical formulations due to their excellent biocompatibility, water solubility, and low toxicity. researchgate.net

Polyvinylpyrrolidone (PVP) has been used to create nanofibers and scaffolds for the controlled release of therapeutics. researchgate.net Furthermore, polymers derived from pyrrolidine, such as those based on N-ethyl pyrrolidine methacrylamide, have been synthesized to act as non-viral vectors for gene delivery. nih.gov These cationic polymers can form complexes, known as polyplexes, with DNA, protecting it from degradation and facilitating its entry into cells. nih.gov In another application, copolymers like poly(N-vinyl pyrrolidone-alt-itaconic anhydride) have been used to create polymer-drug conjugates, a strategy that can improve the therapeutic index of a drug by altering its pharmacokinetic profile and enabling targeted delivery. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The pyrrolidine scaffold is an excellent platform for systematic SAR exploration. Modifications can be made at various positions on the ring (e.g., C-2, C-3, C-4) as well as on the ring nitrogen, and the effects of these changes on potency, selectivity, and pharmacokinetic properties can be evaluated. nih.govnih.gov

| Compound Class | Target/Activity | Position of Modification | SAR Finding |

| Pyrrolidine Amides | NAAA Inhibition | Terminal Phenyl Group | Small, lipophilic 3-phenyl substituents are preferred for optimal potency. nih.govrsc.org |

| Pyrrolidine Pentamines | AAC(6')-Ib Inhibition | R1 Position | An S-phenyl moiety at this position is essential; altering its distance from the scaffold reduces inhibition. nih.gov |

| Pyrimidine-4-Carboxamides | NAPE-PLD Inhibition | Pyrrolidine Ring | Replacement of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine increased activity 10-fold. researchgate.net |

| Pyrrolidine-2,5-diones | Anticonvulsant | C-3 Position | 3-Benzhydryl derivatives showed the most favorable protection in the scPTZ test, while 3-methyl derivatives were more active in the MES test. nih.gov |

Impact of Pyrrolidine Ring Conformation on Biological Activity

The pyrrolidine ring is not a flat structure; it adopts puckered conformations, a property known as "pseudorotation," which allows it to explore a greater three-dimensional space. nih.govresearchgate.netnih.gov This conformational flexibility is a key advantage in drug design, enabling the creation of molecules with diverse shapes to fit various biological targets. The specific puckering of the ring, often into "envelope" or "twist" forms, influences the spatial arrangement of its substituents. nih.gov

The orientation of substituents on the pyrrolidine ring can be controlled through the introduction of different chemical groups. nih.govresearchgate.net For example, the placement of a cis-4-CF3 group can force other substituents into a pseudo-axial position, which can lead to full agonism at certain receptors. nih.gov This control over the three-dimensional structure is critical for optimizing the interaction between a drug molecule and its target protein, ultimately affecting its biological activity. nih.govresearchgate.net

Stereochemical Influence on Ligand-Receptor Binding and Biological Profiles

The stereochemistry of the pyrrolidine ring, particularly the spatial orientation of its substituents, plays a pivotal role in determining the biological profile of a drug candidate. nih.govresearchgate.netnih.gov Different stereoisomers of a compound can have vastly different effects due to the specific, three-dimensional nature of protein binding sites. nih.govresearchgate.netnih.gov

For instance, research on a series of cis-3,4-diphenylpyrrolidine derivatives showed that replacing a non-stereochemical group with a stereochemical one was beneficial for their activity as inverse agonists of the RORγt receptor, a target in autoimmune diseases. nih.gov Similarly, the stereochemistry at the C2 position of the pyrrolidine ring has been found to be critical for the antibacterial activity of certain compounds. researchgate.net These examples highlight how the precise arrangement of atoms in space dictates the interaction with biological targets and, consequently, the therapeutic effect.

| Feature | Influence on Biological Activity | Example |

| Ring Puckering | Dictates the 3D shape and substituent orientation. | Can be controlled by substituents to achieve desired receptor interaction (e.g., agonism). nih.gov |

| Stereochemistry | Different stereoisomers can have distinct biological profiles. | A specific stereoisomer may be a potent antagonist while another is inactive. nih.gov |

| Substituent Position | Affects binding mode and selectivity. | The (R)-2-(aminomethyl) congener showed preference in binding to serotoninergic targets. nih.gov |

Molecular Dynamics (MD) Evaluation of Binding Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic interactions between a ligand and its receptor at an atomic level. ucl.ac.uknih.govresearchgate.net These simulations provide insights into how a molecule, such as a derivative of this compound, fits into the binding site of a protein and the forces that stabilize this interaction. ucl.ac.uknih.govresearchgate.net

MD simulations have been used to confirm the binding affinity of compounds containing the 2-(aminomethyl)pyrrolidine fragment to targets like the 5-HT6 and D3 receptors. nih.gov By simulating the movement of the ligand and protein over time, researchers can identify key interactions, such as salt bridges, that are crucial for binding. nih.gov This detailed understanding of the binding process is invaluable for the rational design of more potent and selective drug candidates. The ability of MD simulations to predict how a molecule will bind allows for the optimization of its structure to improve its therapeutic properties before it is synthesized in the lab. ucl.ac.uknih.govresearchgate.net

Emerging Applications and Interdisciplinary Research

Contributions to Agrochemical Development

The pursuit of more effective and environmentally benign agrochemicals has led researchers to explore complex molecular architectures, with chirality playing a crucial role in biological activity. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine serves as a key chiral building block in the synthesis of sophisticated molecules for this sector. chemimpex.com The pyrrolidine (B122466) scaffold is a common motif in biologically active compounds, and the ability to introduce a functionalized, stereochemically defined side chain is of significant value in the design of new pesticides, herbicides, and fungicides.

The Boc-protecting group allows for the selective reaction of other functional groups on a molecule, with the primary amine being revealed at a later synthetic stage for further modification. This strategic protection is essential when constructing complex agrochemical candidates. While specific, commercially available agrochemicals directly synthesized from 2-Boc-aminomethyl-pyrrolidine are not extensively documented in publicly available literature, its role as a versatile intermediate is well-established within the research and development sphere. chemimpex.com The compound provides a reliable route to enantiomerically pure pyrrolidine derivatives, which are a focus in modern agrochemical research due to the often differing biological activities of enantiomers.

Table 1: Role of Chiral Pyrrolidine Derivatives in Agrochemicals

| Feature | Significance in Agrochemical Development | Relevance of this compound |

| Chirality | Enantiomers of a pesticide can exhibit different efficacy and toxicity profiles. Single-enantiomer products can be more potent and have a reduced environmental impact. | Provides a stereochemically defined starting material for the synthesis of single-enantiomer agrochemicals. |

| Pyrrolidine Ring | A common scaffold in numerous biologically active natural products and synthetic compounds, often conferring desirable pharmacokinetic properties. | Serves as a robust framework for the construction of novel agrochemical structures. |

| Aminomethyl Side Chain | The primary amine, once deprotected, is a key functional group for introducing further diversity and linking to other molecular fragments to modulate biological activity. | The protected amine allows for controlled, stepwise synthesis of complex target molecules. |

Application in Specialty Chemicals Production

In the realm of specialty chemicals, this compound is a valuable intermediate for the synthesis of complex organic molecules with specific functionalities. Its utility is particularly evident in the creation of heterocyclic compounds and other intricate structures that are not readily accessible through simpler routes. fishersci.com

Detailed research has demonstrated the use of (S)-2-(Aminomethyl)-1-Boc-pyrrolidine as a precursor for the synthesis of a variety of specialized molecules. For instance, it serves as a building block for creating:

Imidazo[1,2-b]pyridazine derivatives: These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. sigmaaldrich.comnih.govthesciencein.org The synthesis involves the condensation of the aminomethyl group of the deprotected pyrrolidine with other reagents to form the fused heterocyclic system.

Carborane derivatives: Carboranes are boron-rich clusters with unique three-dimensional structures and properties. sigmaaldrich.com They have been explored for applications in medicinal chemistry, including as pharmacophores. nih.gov The aminomethylpyrrolidine moiety can be appended to the carborane cage to create novel hybrid molecules with potential therapeutic applications. sigmaaldrich.com

The synthesis of these specialty chemicals relies on the predictable reactivity of the functional groups in this compound. The Boc-protected amine ensures that the nucleophilic nitrogen of the pyrrolidine ring can be selectively utilized in synthetic transformations without interference from the aminomethyl group.

Table 2: Examples of Specialty Chemicals Synthesized from this compound

| Class of Specialty Chemical | Synthetic Utility of this compound | Potential Applications |

| Imidazo[1,2-b]pyridazines | Serves as a key building block for the construction of the heterocyclic core. sigmaaldrich.com | Investigated as potential IKKβ inhibitors and for imaging β-amyloid plaques. sigmaaldrich.comnih.gov |

| Carborane Derivatives | Used to introduce a chiral, nitrogen-containing substituent onto the carborane cage. sigmaaldrich.com | Explored as potential D2 receptor antagonists and for boron neutron capture therapy. sigmaaldrich.comnih.gov |

Integration into Advanced Materials Science and Polymer Chemistry

The unique structural and chemical properties of this compound also lend themselves to the development of advanced materials and functional polymers. The pyrrolidine unit can be incorporated into larger structures to impart specific catalytic or recognition properties.

A notable application in this area is the synthesis of pyrrolidine-based chiral pyridinium (B92312) ionic liquids . mdpi.com Headley and co-workers reported the preparation of a series of these ionic liquids starting from the commercially available (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine. mdpi.com These materials are of interest as chiral solvents or catalysts in asymmetric synthesis.

Furthermore, (S)-2-(Aminomethyl)-1-Boc-pyrrolidine has been utilized to create polymer-supported catalysts . For example, it can be used to synthesize a pyrrolidine-based Merrifield resin . sigmaaldrich.com This involves anchoring the pyrrolidine moiety to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially recycled. Such catalysts are valuable in green chemistry applications, facilitating asymmetric reactions like the Michael addition of ketones to nitrostyrenes with high enantioselectivity. sigmaaldrich.com

Table 3: Applications in Materials Science and Polymer Chemistry

| Material/Polymer Type | Role of this compound | Key Features and Applications |

| Chiral Pyridinium Ionic Liquids | Serves as the chiral precursor for the cationic component of the ionic liquid. mdpi.com | Potential use as chiral solvents or catalysts in enantioselective reactions. alfa-chemistry.com |

| Polymer-Supported Organocatalysts (e.g., Merrifield Resin) | The chiral pyrrolidine moiety is immobilized on a solid polymer support. sigmaaldrich.com | Heterogeneous catalyst for asymmetric reactions, allowing for easy catalyst recovery and reuse. scispace.com |

Advanced Research Methodologies and Future Directions

Analytical Techniques for Enantiomeric Purity and Reaction Monitoring

The stereochemistry of 2-Boc-aminomethyl-pyrrolidine is a critical determinant of its biological activity and effectiveness as a chiral building block. Consequently, precise analytical methods are essential for confirming the enantiomeric purity of the compound and for monitoring the progress of reactions involving this scaffold.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the chiral analysis of this compound and its derivatives. nih.govresearchgate.net Chiral stationary phases (CSPs) are instrumental in separating enantiomers, allowing for the accurate determination of enantiomeric excess (ee). nih.gov For compounds like N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs have demonstrated broad selectivity. sigmaaldrich.com The choice of mobile phase, including organic modifiers and additives, is optimized to achieve baseline separation of the enantiomers. researchgate.net Pre-column derivatization with a chiral or UV-active agent can also be employed to enhance separation and detection. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool in this context. Chiral shift reagents can be used to differentiate between enantiomers in the NMR spectrum, providing a quantitative measure of enantiomeric purity. amazonaws.com Furthermore, NMR is invaluable for real-time reaction monitoring. nih.govwhiterose.ac.uk By tracking the disappearance of starting material signals and the appearance of product signals, reaction kinetics and completion can be accurately assessed without the need for sample workup. nih.gov For instance, in situ ReactIR spectroscopy has been used to monitor the enantioselective α-arylation of N-Boc pyrrolidine (B122466). amazonaws.com

Gas chromatography (GC) can also be utilized for determining enantiomeric purity, often requiring derivatization to make the analytes volatile. For example, the enantiomeric excess of (S)-2-(Aminomethyl)-1-Boc-pyrrolidine has been determined using GC. sigmaaldrich.com

Table 1: Analytical Techniques for this compound

| Technique | Application | Key Considerations |

|---|---|---|

| Chiral HPLC | Determination of enantiomeric excess | Choice of chiral stationary phase, mobile phase optimization, potential for pre-column derivatization |

| NMR Spectroscopy | Determination of enantiomeric excess (with chiral shift reagents), real-time reaction monitoring | Non-destructive, provides structural information, can be sensitive to reaction conditions |

| Gas Chromatography | Determination of enantiomeric purity | Requires volatile derivatives, choice of chiral column is critical |

| Mass Spectrometry | Coupled with chromatography (LC-MS, GC-MS) for identification and quantification | High sensitivity and specificity |

Computational Chemistry and Molecular Modeling for Reaction Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools for the rational design of novel derivatives of this compound and for optimizing the reaction conditions for their synthesis. nih.govstaempflirecht.ch These in silico methods provide insights into molecular structure, reactivity, and interaction with biological targets, thereby guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build models that correlate the structural features of pyrrolidine derivatives with their biological activities. frontiersin.org These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models for pyrrolidine derivatives. nih.gov

Molecular docking simulations are utilized to predict the binding mode and affinity of this compound derivatives to target proteins. mdpi.com This information is crucial for structure-based drug design, allowing for the optimization of substituents on the pyrrolidine scaffold to enhance interactions with the active site of a receptor or enzyme. Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com

Computational studies are also valuable for understanding and predicting the stereoselectivity of reactions involving N-Boc-pyrrolidine. nih.gov By modeling the transition states of a reaction, the factors that govern the preferential formation of one enantiomer over the other can be elucidated. This knowledge can then be used to design more selective catalysts and optimize reaction conditions.

Innovative Strategies for Scaffold Diversification and Library Synthesis

The this compound scaffold serves as a versatile starting point for the synthesis of diverse compound libraries, which are essential for high-throughput screening and drug discovery. researchgate.netnih.gov Innovative synthetic strategies are continuously being developed to efficiently generate a wide range of structurally distinct molecules from this core structure. acs.orgelsevierpure.com

Combinatorial chemistry is a powerful approach for the rapid synthesis of large numbers of compounds. researchgate.netnih.gov By systematically combining a set of building blocks with the this compound scaffold, a library of derivatives with varied substituents can be generated. Solid-phase synthesis is often employed in combinatorial chemistry, where the pyrrolidine scaffold is attached to a resin, allowing for easy purification after each reaction step. sigmaaldrich.com

Scaffold hopping is another innovative strategy that involves replacing the central pyrrolidine core with other structurally related or distinct frameworks while maintaining the spatial arrangement of key functional groups. This approach can lead to the discovery of novel chemotypes with improved properties.

Modern synthetic methodologies, such as multicomponent reactions and diversity-oriented synthesis, are also being applied to the diversification of the this compound scaffold. These strategies allow for the construction of complex molecular architectures in a highly efficient manner. The pyrrolidine ring's ability to adopt various conformations, a phenomenon known as "pseudorotation," contributes to its utility in creating three-dimensionally diverse libraries. researchgate.net

Unexplored Research Avenues and Potential for Novel Applications

While this compound has been utilized in the synthesis of a variety of compounds, there remain numerous unexplored avenues for research and potential for novel applications.

One area of significant potential lies in the development of new organocatalysts. The pyrrolidine motif is a privileged scaffold in asymmetric organocatalysis, and the aminomethyl side chain of this compound offers a convenient handle for the introduction of various catalytic functionalities. mdpi.com The synthesis and evaluation of novel chiral catalysts derived from this scaffold for a broader range of asymmetric transformations is a promising research direction.

In the realm of medicinal chemistry, the systematic exploration of the chemical space around the this compound scaffold could lead to the discovery of new therapeutic agents. frontiersin.org While pyrrolidine derivatives have been investigated for a range of biological activities, a focused effort to synthesize and screen libraries based on this specific scaffold against a diverse panel of biological targets could yield novel hits for various diseases. frontiersin.org